molecular formula C11H18O2 B8546925 2-(3-Methylbutanoyl)cyclohexanone

2-(3-Methylbutanoyl)cyclohexanone

Cat. No. B8546925
M. Wt: 182.26 g/mol
InChI Key: XXDOKDGDIMZUJO-UHFFFAOYSA-N
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Patent
US08569518B2

Procedure details

Compound IVd is obtained in 90% yield as a pale yellow liquid, according to Example 4, from 4-cyclohex-1-enyl-morpholine (82.64 g, 0.5 mol, obtained in Example 1), triethylamine (71.34 g, 0.71 mol), isovaleryl chloride (85.01 g, 0.71 mol), toluene (760 mL) and 20% aqueous HCl (166 mL).
Quantity
82.64 g
Type
reactant
Reaction Step One
Quantity
71.34 g
Type
reactant
Reaction Step Two
Quantity
85.01 g
Type
reactant
Reaction Step Three
Name
Quantity
166 mL
Type
reactant
Reaction Step Four
Quantity
760 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(N2CC[O:10]CC2)CCCCC=1.C(N(CC)CC)C.[C:20](Cl)(=[O:25])[CH2:21][CH:22]([CH3:24])[CH3:23].Cl.[C:28]1(C)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[CH3:23][CH:22]([CH3:24])[CH2:21][C:20]([CH:29]1[CH2:30][CH2:31][CH2:32][CH2:33][C:28]1=[O:10])=[O:25]

Inputs

Step One
Name
Quantity
82.64 g
Type
reactant
Smiles
C1(=CCCCC1)N1CCOCC1
Step Two
Name
Quantity
71.34 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
85.01 g
Type
reactant
Smiles
C(CC(C)C)(=O)Cl
Step Four
Name
Quantity
166 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
760 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound IVd is obtained in 90% yield as a pale yellow liquid

Outcomes

Product
Name
Type
Smiles
CC(CC(=O)C1C(CCCC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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